molecular formula C12H19N B8068272 [(3-Tert-butylphenyl)methyl](methyl)amine

[(3-Tert-butylphenyl)methyl](methyl)amine

Cat. No.: B8068272
M. Wt: 177.29 g/mol
InChI Key: YISFVFXIWLGYFL-UHFFFAOYSA-N
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Description

(3-Tert-butylphenyl)methylamine is a secondary amine featuring a benzyl group substituted with a bulky tert-butyl group at the para position (3-position of the phenyl ring) and a methyl group attached to the nitrogen atom. Its structure can be represented as N-methyl-(3-tert-butylbenzyl)amine.

Properties

IUPAC Name

1-(3-tert-butylphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)11-7-5-6-10(8-11)9-13-4/h5-8,13H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISFVFXIWLGYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3-Tert-butylphenyl)methyl](methyl)amine typically involves the alkylation of 3-(tert-butyl)aniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: [(3-Tert-butylphenyl)methyl](methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

[(3-Tert-butylphenyl)methyl](methyl)amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Tert-butylphenyl)methyl](methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl group confers unique properties compared to other substituents. Below is a comparative analysis of structurally related amines:

Compound Name Substituents on Phenyl Ring Amine Type Key Properties/Applications Reference
(3-Tert-butylphenyl)methylamine 3-tert-butyl Secondary amine High steric hindrance; potential intermediate in drug synthesis Inferred
(3-Methoxyphenyl)methylamine 3-methoxy Secondary amine Methoxy group enhances electron density; unspecified applications
Butyl({[3-(trifluoromethyl)phenyl]methyl})amine 3-trifluoromethyl Primary amine Trifluoromethyl group increases hydrophobicity; research intermediate
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Pyridine + 3-amino, 5-CF₃ Tertiary amine Used in scientific research; trifluoromethyl enhances stability
Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine 3-methyl + trifluoroethyl Secondary amine Potential pharmaceutical intermediate; fluorinated groups improve metabolic stability
Key Observations:
  • Hydrophobicity : Compared to trifluoromethyl or methoxy substituents, the tert-butyl group enhances lipophilicity, which could improve membrane permeability in drug candidates .
  • Electronic Effects : Methoxy groups donate electron density via resonance, while trifluoromethyl groups are electron-withdrawing. The tert-butyl group is weakly electron-donating via induction, influencing reaction pathways .
a) Heck Coupling ():
  • Used for synthesizing (E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine via coupling of haloarenes with N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine.
  • Relevance : A similar approach could introduce the tert-butylphenyl group via coupling with a tert-butyl-substituted haloarene, followed by deprotection .
b) Silyl Protection/Deprotection ():
  • An improved method for synthesizing amine derivatives involves tert-butyldimethylsilyl (TBDMS) protection of intermediates.
  • Relevance : The tert-butyl group in the target compound might be introduced using silyl-protected intermediates to prevent undesired side reactions .
c) Thioetherification ():
  • Thioetherification of trityl alcohols (e.g., compound 43 ) demonstrates the use of sulfur-based linkers.

Biological Activity

(3-Tert-butylphenyl)methylamine is an organic compound with significant biological activity, particularly in biochemical interactions and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications in scientific research.

  • Molecular Formula : C16H23N
  • Molecular Weight : 247.36 g/mol
  • Boiling Point : 372°C
  • Density : 1.038 g/cm³

The biological activity of (3-Tert-butylphenyl)methylamine is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to bind with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction modulates their activity, influencing cellular metabolism and signaling pathways.
  • Gene Expression Modulation : It affects the expression of genes related to ion channels and other critical cellular functions, enhancing antioxidant defenses and reducing inflammation at lower concentrations.
MechanismDescription
Enzyme InteractionBinds to superoxide dismutase and catalase
Gene ExpressionModulates expression of genes related to cellular functions
Cellular MetabolismInfluences metabolic pathways and reduces oxidative stress

Biological Activity

Research indicates that (3-Tert-butylphenyl)methylamine exhibits significant biological effects across various cell types:

  • Cell Signaling : It modulates critical signaling pathways necessary for maintaining cellular homeostasis.
  • Inflammation Reduction : In animal studies, the compound has demonstrated the ability to reduce inflammatory markers, suggesting therapeutic potential in inflammatory diseases.

Dosage Effects in Animal Models

The effects of (3-Tert-butylphenyl)methylamine vary significantly with dosage levels:

Table 2: Dosage Effects Observed in Animal Models

Dosage LevelBiological Effect
LowEnhanced antioxidant activity
ModerateReduced inflammation
HighPotential adverse effects

At low doses, beneficial effects such as enhanced antioxidant activity are observed. However, at higher doses, adverse effects may occur, necessitating careful dosage regulation.

Transport and Distribution

The transport and distribution of (3-Tert-butylphenyl)methylamine within biological systems are facilitated by specific transporters and binding proteins. Understanding these mechanisms is crucial for optimizing its therapeutic applications.

Case Studies

Recent studies have explored the pharmacological potential of (3-Tert-butylphenyl)methylamine:

  • Antioxidant Activity : A study demonstrated that the compound significantly enhances antioxidant enzyme activities in various cell types, suggesting its potential use as a therapeutic agent against oxidative stress-related diseases.
  • Anti-inflammatory Effects : In vivo studies indicated that treatment with (3-Tert-butylphenyl)methylamine reduced inflammation markers in animal models of arthritis, highlighting its therapeutic promise in inflammatory conditions.

Applications in Scientific Research

(3-Tert-butylphenyl)methylamine has diverse applications across various fields:

  • Pharmaceutical Synthesis : It serves as an intermediate in synthesizing pharmaceuticals, including drugs targeting cystic fibrosis.
  • Biological Studies : The compound is under investigation for its potential biological activities and interactions with biomolecules.
  • Industrial Uses : It is also employed in producing various chemical products.

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